4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
Overview
Description
“4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” is a chemical compound . It is related to another compound, "1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester" .
Molecular Structure Analysis
The molecular structure of “4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” can be represented by the InChI code:1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2,(H,8,9);2*1H
. Chemical Reactions Analysis
Specific chemical reactions involving “4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” were not found in the available resources .Physical And Chemical Properties Analysis
The physical form of “4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” is a solid . It should be stored at 4°C and protected from light . The molecular weight is 123.16 .Scientific Research Applications
X-ray Powder Diffraction
X-ray powder diffraction data have been reported for related compounds, indicating their significance in structural analysis and purity assessment in the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).
Tautomerism in Heterocycles
These compounds exhibit interesting tautomeric behaviors, important in understanding their stability and reactivity. The structure of various transformation products in crystal and solution has been studied, contributing to the field of organic chemistry (A. Gubaidullin et al., 2014).
Corrosion Inhibition
Certain pyrazolopyridine derivatives have been investigated for their corrosion inhibition properties for mild steel, demonstrating potential industrial applications (A. Dandia et al., 2013).
Mycobacterium Tuberculosis Inhibition
Derivatives of tetrahydro-1H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Ganesh Samala et al., 2013).
Synthesis of Condensed Pyrazoles
These compounds are used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, highlighting their role in medicinal chemistry and drug development (Eglė Arbačiauskienė et al., 2011).
Synthesis of Novel Fused Heterobicycles
These compounds have been used in the synthesis of novel fused heterobicycles, demonstrating their importance in the development of new chemical entities for pharmaceutical research (P. Karthikeyan et al., 2014).
Safety And Hazards
The compound is classified as harmful and has the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)6-4-3-8-2-1-5(4)9-10-6;/h8H,1-3H2,(H,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOBNKRCWELIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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